molecular formula C22H24ClN3O2 B2484993 1-(2-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-1-yl)propan-1-one CAS No. 1031565-98-6

1-(2-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-1-yl)propan-1-one

Cat. No.: B2484993
CAS No.: 1031565-98-6
M. Wt: 397.9
InChI Key: NXRIGRJYPKOQIV-UHFFFAOYSA-N
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Description

1-(2-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-1-yl)propan-1-one is a complex organic compound with a unique structure that includes a benzodiazole ring, a pyrrolidine ring, and a chlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-1-yl)propan-1-one typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzodiazole Ring: This can be achieved by reacting o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Attachment of the Chlorophenoxy Group: This step involves the reaction of the benzodiazole intermediate with 4-chlorophenol in the presence of a base such as potassium carbonate.

    Formation of the Pyrrolidine Ring: The final step involves the cyclization of the intermediate with a suitable amine, such as pyrrolidine, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzodiazole derivatives.

Scientific Research Applications

1-(2-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-1-yl)propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    Difenoconazole: A fungicide with a similar chlorophenoxy group.

    Benzodiazole Derivatives: Compounds with a benzodiazole ring structure.

    Pyrrolidine Derivatives: Compounds containing a pyrrolidine ring.

Uniqueness

1-(2-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-1-yl)propan-1-one is unique due to its combination of structural features, which confer specific chemical and biological properties

Properties

IUPAC Name

1-[2-[1-[2-(4-chlorophenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O2/c1-2-21(27)25-13-5-8-20(25)22-24-18-6-3-4-7-19(18)26(22)14-15-28-17-11-9-16(23)10-12-17/h3-4,6-7,9-12,20H,2,5,8,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXRIGRJYPKOQIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC1C2=NC3=CC=CC=C3N2CCOC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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